3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

Medicinal Chemistry Cross-Coupling Synthetic Methodology

3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] (CAS 2571593-69-4) is a heterocyclic building block featuring a spiro-fused cyclopropane and a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core with a bromine substituent at the 3' position. Its molecular formula is C₈H₉BrN₂ with a molecular weight of 213.07 g/mol.

Molecular Formula C8H9BrN2
Molecular Weight 213.07 g/mol
Cat. No. B14036783
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]
Molecular FormulaC8H9BrN2
Molecular Weight213.07 g/mol
Structural Identifiers
SMILESC1CC12CC3=C(C=NN3C2)Br
InChIInChI=1S/C8H9BrN2/c9-6-4-10-11-5-8(1-2-8)3-7(6)11/h4H,1-3,5H2
InChIKeyXRAPBAVMLPWALZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] – Core Properties and Structural Context for Scientific Procurement


3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] (CAS 2571593-69-4) is a heterocyclic building block featuring a spiro-fused cyclopropane and a 5,6-dihydro-4H-pyrrolo[1,2-b]pyrazole core with a bromine substituent at the 3' position . Its molecular formula is C₈H₉BrN₂ with a molecular weight of 213.07 g/mol . The spirocyclic architecture imposes conformational rigidity that is distinct from planar biaryl or monocyclic pyrazole scaffolds, making it a valuable intermediate for medicinal chemistry programs targeting bromodomain-containing proteins, chemokine receptors, and kinases [1].

Why In-Class Analogs Cannot Simply Replace 3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] in Research and Development


Within the spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] family, the identity of the 3'-substituent fundamentally governs both synthetic utility and biological target engagement. The 3'-bromo derivative is uniquely positioned as a moderately reactive yet stable cross-coupling handle; the 3'-iodo analog (CAS 2940941-53-5, MW 260.07) is more reactive but has a larger steric footprint and higher molecular weight , while the 3'-boronate ester (CAS 2571593-70-7, MW 260.14) is pre-activated for Suzuki coupling but lacks the direct halogen-bonding potential that bromine provides for fragment-based screening. The des-bromo parent scaffold lacks any halogen-directed functionalization handle entirely. These differences mean that simple substitution can alter reaction yields, binding kinetics, and off-target profiles in ways that cannot be assumed equivalent without empirical verification .

3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] – Quantitative Differentiation Evidence Against Closest Analogs


Cross-Coupling Reactivity Differentiation: 3'-Bromo vs. 3'-Iodo vs. 3'-Boronate Ester Analogs

As a synthetic intermediate, 3'-bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] offers several differentiating advantages over its closest halogen analogs. The C–Br bond (bond dissociation energy ~70 kcal/mol) is less labile than the C–I bond (~57 kcal/mol), providing better bench stability and storage characteristics compared to the 3'-iodo analog (CAS 2940941-53-5) while retaining sufficient reactivity for Pd-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig, Heck, Negishi) . The bromo derivative (MW 213.07) is significantly lighter than the iodo analog (MW 260.07), meaning that on a mole-to-mole basis, 1.22 times more product mass is obtained per gram of bromo starting material compared to the iodo variant. Furthermore, unlike the pre-functionalized 3'-boronate ester (CAS 2571593-70-7, MW 260.14), the bromo compound serves as a universal electrophilic partner compatible with diverse nucleophilic coupling strategies, not limited to Suzuki conditions .

Medicinal Chemistry Cross-Coupling Synthetic Methodology

Predicted Physicochemical Property Comparison: 3'-Bromo vs. 3'-Iodo Spiro Analog

Predicted physicochemical properties differentiate the 3'-bromo derivative from the 3'-iodo analog in ways meaningful for drug discovery campaigns. The 3'-bromo compound has a predicted density of 1.95 ± 0.1 g/cm³ and a boiling point of 320.8 ± 30.0 °C, with a predicted pKa of 0.76 ± 0.20 . These values are consistent with a compact, relatively non-polar spirocyclic scaffold suitable for blood-brain barrier penetration assessment. The 3'-iodo analog (MW 260.07) has a 22% higher molecular weight, and its larger van der Waals radius (iodine ~198 pm vs. bromine ~185 pm) increases the topological polar surface area contribution, which can reduce passive membrane permeability in cell-based assays [1].

Physicochemical Profiling Drug Design ADME Prediction

Biological Target Engagement: PBRM1 Bromodomain 2 Binding Affinity Evidence

The spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] scaffold has been evaluated for binding to the second bromodomain (BD2) of polybromo-1 (PBRM1), a chromatin remodeling protein implicated in clear cell renal cell carcinoma [1]. In BindingDB entry BDBM50591348 (ChEMBL CHEMBL5175984), the compound linked to US20240190828 Compound 6a, which contains the spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] core, showed a Kd of 1.70 × 10⁵ nM against ¹⁵N-labeled recombinant human PBRM1 BD2 in an NMR-based chemical shift perturbation assay [2]. While this affinity is modest, the study demonstrates that the spirocyclic pyrrolopyrazole core can engage bromodomain targets. The 3'-bromo substituent provides a vector for further optimization via structure-guided fragment growth or Pd-catalyzed diversification to improve potency [3].

Epigenetics Bromodomain Inhibition Cancer Research

CCR5 Antagonist Pharmacological Activity: Preliminary Screening Evidence

Preliminary pharmacological screening reported by Zhang et al. indicates that 3'-bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole] and its derivatives exhibit CCR5 antagonistic activity [1]. CCR5 is a critical co-receptor for HIV-1 viral entry, and CCR5 antagonists (e.g., maraviroc) are clinically validated for HIV treatment [2]. The spirocyclic architecture of the compound distinguishes it from classical CCR5 antagonists, which are typically based on piperidine, piperazine, or tropane scaffolds [3]. While quantitative IC₅₀ values for this specific compound are not publicly disclosed in the available screening report, the functional classification as a CCR5 antagonist places it in a therapeutically relevant target class distinct from the kinase and bromodomain applications discussed elsewhere.

HIV Entry Inhibition Chemokine Receptor Immunology

Optimal Research and Industrial Use Cases for 3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]


Fragment-to-Lead Optimization Targeting Bromodomain-Containing Proteins (PBRM1, BET Family)

Research groups pursuing bromodomain inhibition can use the 3'-bromo compound as a starting fragment for structure-based optimization. The spirocyclic core provides conformational constraint that reduces entropic penalty upon binding to the acetyl-lysine recognition pocket [1]. The bromine atom at the 3' position serves as a versatile diversification point: Suzuki coupling can introduce aryl/heteroaryl groups to explore the ZA channel; Buchwald-Hartwig amination can append amine-containing fragments; and the bromine itself can participate in halogen bonding with backbone carbonyl oxygens in the bromodomain binding site [2].

Parallel Library Synthesis for Kinase or GPCR Target Screening

The compound is ideally suited as a common intermediate for parallel library production. The single reactive bromine handle enables uniform diversification across 96- or 384-well plate formats using standardized Pd-catalyzed cross-coupling protocols [1]. Unlike the iodo analog, the bromo derivative is less prone to light-induced dehalogenation during storage and automated liquid handling, reducing well-to-well variability. The spirocyclic core introduces three-dimensionality (fraction sp³ = 0.75 for the core scaffold), which is a desirable feature for escaping flatland bias in commercial screening collections [2].

HIV-1 Entry Inhibitor Lead Discovery Based on Novel CCR5 Chemotypes

For infectious disease groups targeting CCR5-mediated HIV entry, this compound offers a structurally differentiated spirocyclic scaffold distinct from the piperidine, piperazine, and tropane frameworks that dominate existing CCR5 antagonist patents [1]. Preliminary pharmacological screening supports CCR5 antagonist activity, and the 3'-bromo handle enables systematic exploration of the binding determinants through iterative parallel synthesis [2]. The predicted physicochemical profile (pKa 0.76, low hydrogen bond donor count) suggests potential for oral bioavailability optimization in subsequent lead development .

Chemical Biology Probe Development for Chromatin Remodeling Complex Studies

Given the documented interaction of spiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]-containing compounds with the PBRM1 BD2 domain [1], the 3'-bromo derivative can serve as a precursor for developing chemical probes to dissect the function of the PBAF (SWI/SNF-B) chromatin remodeling complex. PBRM1 is recurrently mutated in clear cell renal cell carcinoma (~40% of cases) [2], making selective chemical probes valuable tools for target validation studies. The bromine atom allows for subsequent installation of photoaffinity tags (via two-step conversion to azide then click chemistry) or fluorescent reporters for cellular target engagement assays.

Quote Request

Request a Quote for 3'-Bromo-4',6'-dihydrospiro[cyclopropane-1,5'-pyrrolo[1,2-b]pyrazole]

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.